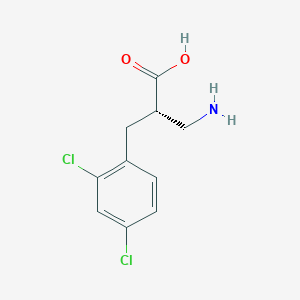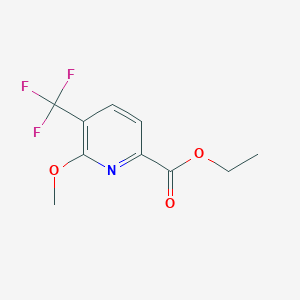![molecular formula C13H9Cl2N3O3 B13992995 2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione CAS No. 63873-77-8](/img/structure/B13992995.png)
2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the oxazolo[5,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a fused oxazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorine, and nucleophilic substitution using amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
Medicinal Chemistry: It has shown promising anticancer activity, particularly against breast cancer cell lines.
Materials Science: The unique structure of this compound allows it to be used in the development of novel materials with specific electronic or optical properties.
Biology: Its interactions with biological macromolecules and potential as a biochemical probe are areas of active research.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit VEGFR-2, a receptor involved in angiogenesis, by binding to its active site and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways essential for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazolo[4,5-d]pyrimidine: Another member of the oxazolopyrimidine family with similar structural features but different substituents.
Pyrazolo[3,4-d]pyrimidine: A structurally related compound with a pyrazole ring instead of an oxazole ring.
Thiazolo[5,4-d]pyrimidine: Contains a thiazole ring fused to a pyrimidine ring, offering different chemical properties and biological activities.
Uniqueness
2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione stands out due to its specific substitution pattern and the presence of dichlorophenyl and dimethyl groups. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
CAS No. |
63873-77-8 |
|---|---|
Molecular Formula |
C13H9Cl2N3O3 |
Molecular Weight |
326.13 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C13H9Cl2N3O3/c1-17-11(19)9-12(18(2)13(17)20)21-10(16-9)6-3-4-7(14)8(15)5-6/h3-5H,1-2H3 |
InChI Key |
LFYCMWGNKAPJLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


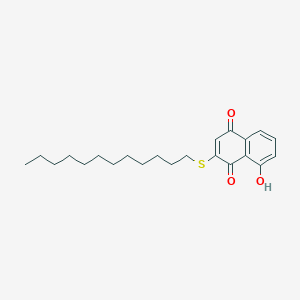
![5-Fluorobenzo[B]thiophene-4-carbonitrile](/img/structure/B13992914.png)
![Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-](/img/structure/B13992916.png)
![Bicyclo[4.2.0]oct-2-yl phenylcarbamate](/img/structure/B13992926.png)
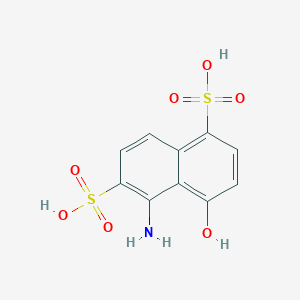
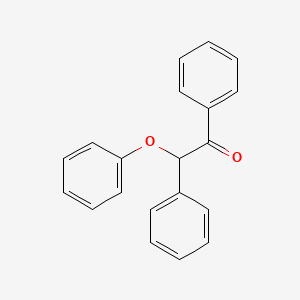
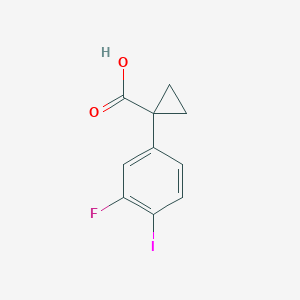
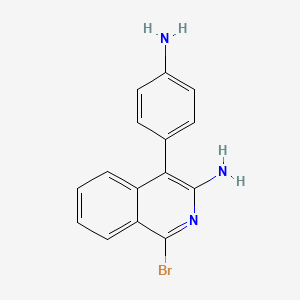
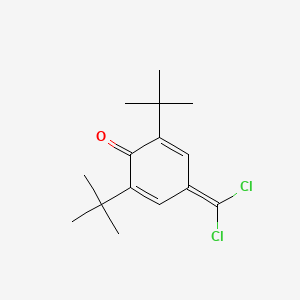
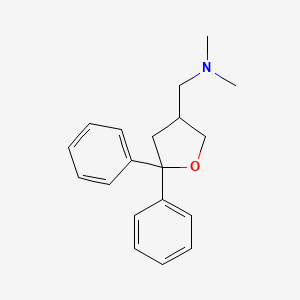
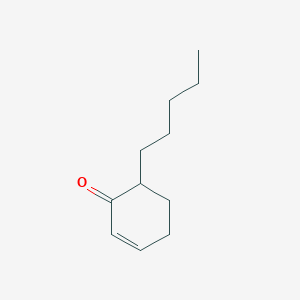
![2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide](/img/structure/B13992982.png)
